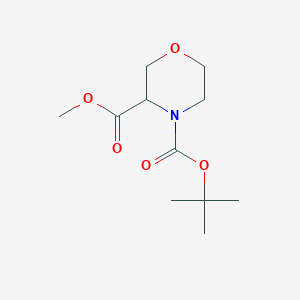

4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Descripción

Historical Context and Discovery

The development of this compound emerged from the broader exploration of morpholine-based heterocyclic compounds in pharmaceutical chemistry during the late twentieth and early twenty-first centuries. The synthesis methodologies for morpholine dicarboxylates were first established through foundational work on heterocyclic ring formation and carboxylate protection strategies. Early research demonstrated that morpholine congeners could be synthesized through base-catalyzed cyclization reactions, with tosyl-oxazatedine and alpha-formyl carboxylates serving as key starting materials to yield morpholine hemiaminals. These initial discoveries laid the groundwork for the development of more sophisticated morpholine derivatives, including the differentially protected dicarboxylate compounds that would later include this compound.

The specific synthesis of this compound was facilitated by advances in selective protection chemistry and stereochemical control mechanisms. Research revealed that the compound could be prepared through multi-step synthetic routes involving diisopropylamine and n-butyllithium reagents in tetrahydrofuran solvents, with methylation reactions conducted at precisely controlled temperatures ranging from negative seventy-eight degrees Celsius to ambient conditions. The synthetic methodology development demonstrated the importance of stereochemical considerations, as the pseudo A 1,3 strain between substituents and the anomeric effect of oxygen atoms significantly influenced the diastereoselectivity of morpholine ring formation. These mechanistic insights proved crucial for establishing reliable synthetic protocols for obtaining both racemic and enantiomerically enriched forms of the target compound.

Chemical Significance and Research Relevance

The chemical significance of this compound extends beyond its role as a synthetic intermediate to encompass its utility as a versatile building block in medicinal chemistry and pharmaceutical research. The compound's structural features, particularly the presence of differentially protected carboxylate groups, enable selective deprotection and functionalization strategies that are essential for complex molecule synthesis. The tert-butyl carboxylate moiety serves as an acid-labile protecting group that can be selectively removed under acidic conditions without affecting the methyl ester functionality, while the methyl carboxylate can be hydrolyzed under basic conditions, providing orthogonal reactivity patterns for synthetic elaboration.

Research investigations have demonstrated that morpholine derivatives, including this compound, exhibit significant potential for pharmaceutical applications due to their ability to interact with various biological targets. The morpholine ring system represents a privileged structure in medicinal chemistry, appearing in numerous therapeutically active compounds across diverse pharmacological classes. Studies have shown that the conformational rigidity imposed by the morpholine ring, combined with the specific substitution pattern of dicarboxylate groups, creates unique three-dimensional arrangements that can enhance binding affinity and selectivity for target proteins. The compound's utility extends to its role in photoredox-mediated reactions, where diastereoconvergent processes have been observed, suggesting that both stereoelectronic and steric effects govern reaction pathways through common radical intermediates.

Table 1: Physical and Chemical Properties of this compound

Table 2: Synthetic Applications and Research Findings

Propiedades

IUPAC Name |

4-O-tert-butyl 3-O-methyl morpholine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKJMJAQUGFIHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621397 | |

| Record name | 4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212650-45-8 | |

| Record name | 4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials

The preparation begins with the procurement of necessary precursors, which may include tert-butyl alcohol, methyl morpholine, and appropriate dicarboxylic acid derivatives.

Multi-Step Synthesis

The synthesis can be broken down into the following steps:

Formation of Morpholine Derivative :

- The initial step involves the reaction between tert-butyl alcohol and methyl morpholine to form an intermediate morpholine derivative.

-

- The intermediate is then subjected to carboxylation using carbon dioxide or a suitable carboxylic acid under controlled conditions to introduce the dicarboxylate functionality.

-

- The final step typically involves esterification of the carboxylic acid groups with an alcohol to yield the desired dicarboxylate ester.

Reaction Conditions

Temperature : Reactions are generally conducted at elevated temperatures (50-150°C) to enhance reaction rates.

Pressure : In some cases, elevated pressure may be applied during carboxylation to improve yields.

pH Control : Maintaining an optimal pH is crucial for certain steps, particularly during esterification.

Analytical Techniques

To monitor the progress of the synthesis and ensure product quality, several analytical techniques are employed:

Nuclear Magnetic Resonance Spectroscopy (NMR) : Used to confirm the structure of intermediates and final products.

High-Performance Liquid Chromatography (HPLC) : Employed for purity analysis and quantification of the compound.

Mass Spectrometry (MS) : Utilized for molecular weight determination and structural elucidation.

Data Summary Table

| Parameter | Details |

|---|---|

| Molecular Formula | C$${11}$$H$${19}$$NO$$_5$$ |

| Molecular Weight | 245.27 g/mol |

| CAS Number | 885321-46-0 |

| Synthesis Steps | Multi-step involving esterification |

| Key Analytical Techniques | NMR, HPLC, MS |

| Typical Reaction Temperature | 50-150°C |

| Typical Reaction Pressure | Elevated pressure as needed |

Análisis De Reacciones Químicas

Types of Reactions

4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate serves as an important intermediate in organic synthesis. Its functional groups enable it to participate in various chemical reactions, such as:

- Nucleophilic Substitution : Facilitating the introduction of new functional groups.

- Condensation Reactions : Leading to the formation of larger, complex molecules.

Medicinal Chemistry

The compound has potential therapeutic applications due to its ability to interact with biological targets. Interaction studies have shown that it may exhibit binding affinity to specific receptors, which could be explored for drug development in areas such as:

- Anticancer Agents : Investigating its effects on cancer cell lines.

- Anti-inflammatory Drugs : Assessing its role in reducing inflammation in biological models.

Materials Science

In materials science, this compound can be used as a building block for synthesizing polymers or other materials with desirable properties such as:

- Thermal Stability : Enhancing the thermal properties of polymeric materials.

- Chemical Resistance : Improving resistance against various solvents and chemicals.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Polymer Development

Research focused on developing a new polymer using this compound as a monomer. The resulting polymer exhibited enhanced mechanical properties and thermal stability compared to traditional polymers used in similar applications.

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects . The pathways involved may include signal transduction cascades and metabolic processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Morpholine dicarboxylates exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Properties

*Predicted values based on substituent contributions.

Stereochemical Considerations

Enantiomers of morpholine dicarboxylates exhibit divergent pharmacological profiles:

- (R)-enantiomer: Higher affinity for monoamine transporters in neuropharmacological studies .

- (S)-enantiomer : Preferential use in asymmetric catalysis due to favorable transition-state interactions .

Actividad Biológica

4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN O

- Molecular Weight : 245.27 g/mol

- Structural Features : The compound features a morpholine ring substituted with tert-butyl and methyl groups at the 4 and 3 positions, respectively, along with two carboxylate groups at the 3 and 4 positions of the morpholine ring. This substitution pattern enhances its stability and selectivity in biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structural characteristics allow it to modulate various biochemical pathways, potentially influencing metabolic processes relevant to therapeutic applications.

Key Mechanisms:

- Enzyme Modulation : It has been shown to affect enzyme activity, which can lead to alterations in metabolic pathways .

- Receptor Binding : The compound may exhibit binding affinity for certain receptors, which could translate into therapeutic effects .

Biological Activity

Research indicates that this compound possesses several biological activities:

- Medicinal Chemistry Applications : It is being explored as a building block for developing pharmaceuticals targeting various diseases, particularly those affecting the central nervous system .

- Potential Therapeutic Properties : Studies suggest its use as a precursor in drug development due to its ability to modulate biological pathways effectively .

Study on Enzyme Interaction

A study examined the interaction between this compound and specific enzymes involved in metabolic pathways. The findings indicated that the compound could enhance or inhibit enzyme activity depending on the concentration used, suggesting potential applications in metabolic disorders .

Comparative Analysis

Comparative studies with structurally similar compounds revealed that this compound exhibited superior binding affinity for certain targets, highlighting its potential as a more effective therapeutic agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing enantiomerically pure (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate?

- Methodological Answer : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of (S)-3-morpholinecarboxylic acid, followed by esterification with methyl chloroformate. Key steps include:

- Using Boc₂O (di-tert-butyl dicarbonate) in THF under inert conditions to protect the morpholine nitrogen .

- Esterification with methyl chloroformate in the presence of a base like triethylamine to yield the methyl ester .

- Purification via column chromatography (hexane/ethyl acetate) and verification of enantiomeric purity using chiral HPLC with a Chiralpak AD-H column .

Q. How can researchers confirm the stereochemical integrity of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate during synthesis?

- Methodological Answer :

- Circular Dichroism (CD) : Compare the CD spectrum with a reference standard of known (S)-configuration .

- X-ray Crystallography : Resolve single crystals grown from slow evaporation of an ethanol/water mixture to confirm absolute configuration .

- ¹H/¹³C NMR Analysis : Assign stereochemistry using NOESY correlations and coupling constants (e.g., axial vs. equatorial proton environments in the morpholine ring) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Store in amber vials at –20°C under argon to prevent hydrolysis of the ester and Boc groups .

- Avoid exposure to moisture; use molecular sieves (3Å) in storage containers to absorb residual water .

Advanced Research Questions

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs)?

- Methodological Answer :

- The dicarboxylate moiety can act as a linker in Zr-based MOFs (e.g., UiO-66 derivatives). Replace terephthalic acid with the hydrolyzed form of the compound (3,4-dicarboxylic acid) during MOF synthesis .

- Activation steps: Hydrolyze the ester groups using NaOH (1M) in methanol/water (3:1) at 60°C for 6 hours to generate free carboxylates .

- Characterize MOF crystallinity via PXRD and surface area via BET analysis .

Q. What strategies resolve contradictions in stereochemical outcomes during the synthesis of derivatives (e.g., quinoline ring-expansion reactions)?

- Methodological Answer :

- Mechanistic Studies : Use deuterium labeling (e.g., D₂O quenching) to track proton transfer steps in base-promoted ring expansions, as described in quinoline syntheses .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to identify transition states and stereochemical bottlenecks .

- In Situ Monitoring : Employ ReactIR to detect intermediates and optimize reaction conditions (e.g., temperature, base strength) .

Q. How can researchers leverage this compound to study enantioselective catalysis in heterocyclic systems?

- Methodological Answer :

- Chiral Auxiliary Applications : Use the (S)-configured morpholine ring to induce asymmetry in Pd-catalyzed cross-coupling reactions. For example, synthesize chiral pyrazole derivatives via [3+2] cycloadditions with α-diazo carbonyl compounds .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer of racemic intermediates, enhancing enantiomeric excess (ee) .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for Boc-protection steps?

- Methodological Answer :

- Parameter Screening : Systematically vary solvent polarity (THF vs. DCM), temperature (0°C vs. RT), and Boc₂O equivalents (1.2–2.0 eq) to identify optimal conditions .

- Side-Reaction Mitigation : Add DMAP (4-dimethylaminopyridine) to accelerate Boc protection and minimize competing hydrolysis .

Q. What analytical methods differentiate between degradation products and synthetic intermediates?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate and identify hydrolyzed products (e.g., free carboxylic acids) with m/z 231.1 (M+H⁺) .

- TGA-DSC : Monitor thermal decomposition profiles (N₂ atmosphere, 10°C/min) to distinguish between residual solvents and chemical degradation .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.